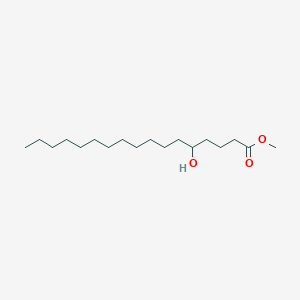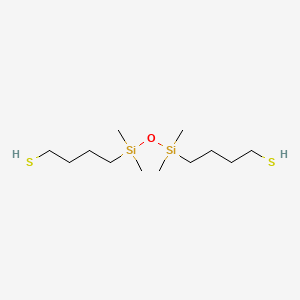
Acetic acid;1,4-dithiane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,4-dithiane-2,5-diol is a compound that combines the properties of acetic acid and 1,4-dithiane-2,5-diol. Acetic acid is a simple carboxylic acid known for its role in vinegar, while 1,4-dithiane-2,5-diol is a sulfur-containing heterocycle. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,5-diol can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde with sodium hydrosulfide, followed by pH adjustment and curing . Another method includes the bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones . These methods highlight the versatility of 1,4-dithiane-2,5-diol as a synthetic intermediate.
Industrial Production Methods: Industrial production of 1,4-dithiane-2,5-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dithiane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in sulfa-Michael/aldol cascade reactions and [3+3] cycloaddition reactions with azomethine imines .
Common Reagents and Conditions: Common reagents used in reactions with 1,4-dithiane-2,5-diol include potassium carbonate, DABCO (1,4-diazabicyclo[2.2.2]octane), and methanol . These reagents facilitate the formation of various sulfur-containing heterocycles and other functionalized compounds.
Major Products: The major products formed from reactions involving 1,4-dithiane-2,5-diol include tetrahydrothiophenes, thiophenes, and other sulfur-containing heterocycles . These products are valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals.
Aplicaciones Científicas De Investigación
1,4-Dithiane-2,5-diol is widely used in scientific research due to its versatility as a synthon for sulfur-containing heterocycles. It is employed in the synthesis of bioactive compounds, including antivirals, antibiotics, and antitumor agents . Additionally, it is used in the development of serine protease inhibitors, metallo-beta-lactamase inhibitors, and phytogrowth inhibitors .
Mecanismo De Acción
The mechanism of action of 1,4-dithiane-2,5-diol involves the cleavage of the dithiane ring to form mercaptoacetaldehyde, which then participates in various reactions. For example, in the presence of DABCO and methanol, mercaptoacetaldehyde undergoes nucleophilic attack and intramolecular cyclization to form the final products . This mechanism highlights the compound’s ability to act as both an electrophile and a nucleophile.
Comparación Con Compuestos Similares
Similar Compounds: 1,4-Dithiane-2,5-diol is similar to other dithiane derivatives, such as 1,3-dithiane and 1,4-dithiin . These compounds share the sulfur-containing heterocyclic structure but differ in their reactivity and applications.
Uniqueness: What sets 1,4-dithiane-2,5-diol apart from its counterparts is its ability to participate in a wide range of reactions, making it a versatile synthon in organic synthesis. Its bifunctional nature allows it to act as both an electrophile and a nucleophile, enabling the formation of complex molecular architectures .
Propiedades
Número CAS |
90200-29-6 |
|---|---|
Fórmula molecular |
C8H16O6S2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
acetic acid;1,4-dithiane-2,5-diol |
InChI |
InChI=1S/C4H8O2S2.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
Clave InChI |
YNPZGROQOWBSJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1C(SCC(S1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)
![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)





![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)


